4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C19H15FO3S It is a derivative of benzenesulfonic acid and is characterized by the presence of a benzyloxy group and a fluorobenzene moiety
Mechanism of Action
Target of Action
A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the action of similar compounds, it might interact with its target enzyme, possibly inhibiting its function and affecting the production of leukotriene b4 .
Biochemical Pathways
If it indeed targets leukotriene a-4 hydrolase like its structurally similar compound, it could impact the leukotriene biosynthesis pathway . This could potentially lead to a decrease in the production of leukotriene B4, a potent mediator of inflammation.
Result of Action
If it acts similarly to N-[4-(benzyloxy)phenyl]glycinamide, it might lead to a decrease in the levels of leukotriene B4, potentially reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(benzyloxy)phenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfinate or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzyloxy derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfonate esters.
Reduction Reactions: Products include sulfinates or thiols.
Scientific Research Applications
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-fluorobenzenesulfonate: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
4-(Benzyloxy)phenyl sulfonate: Lacks the fluorine atom, affecting its binding affinity and specificity.
4-Fluorophenyl benzenesulfonate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is unique due to the combination of the benzyloxy group and the fluorobenzene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4S/c20-16-6-12-19(13-7-16)25(21,22)24-18-10-8-17(9-11-18)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZWPLDDTWYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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